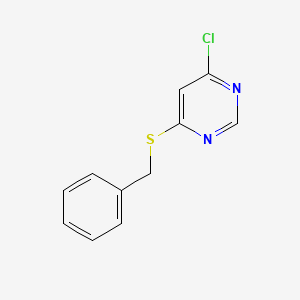
1-(2-ethyloxan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethyloxan-2-yl)methanamine is an organic compound with a unique structure that includes an oxane ring substituted with an ethyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This process requires careful handling due to the toxicity and potential hazards associated with azide compounds.
Industrial Production Methods
Industrial production methods for 1-(2-ethyloxan-2-yl)methanamine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of safer and more efficient reagents and conditions to minimize risks and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-ethyloxan-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Different amine derivatives.
Substitution: Substituted amine compounds.
Applications De Recherche Scientifique
1-(2-ethyloxan-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(2-ethyloxan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites that exert biological effects. These interactions can influence cellular processes and pathways, contributing to its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanamine: A simpler amine with a single carbon-nitrogen bond.
Ethanamine: An amine with an ethyl group attached to the nitrogen atom.
1- and 2-Propanamine: Amines with propyl groups attached to the nitrogen atom.
Uniqueness
1-(2-ethyloxan-2-yl)methanamine is unique due to its oxane ring structure and the presence of both an ethyl group and a methanamine group.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-ethyloxan-2-yl)methanamine involves the reaction of 2-ethyloxan-2-ylmethanol with a suitable amine reagent.", "Starting Materials": [ "2-ethyloxan-2-ylmethanol", "Ammonia or a primary amine reagent such as methylamine or ethylamine", "Dehydrating agent such as thionyl chloride or phosphorus pentoxide", "Solvent such as dichloromethane or ethanol" ], "Reaction": [ "React 2-ethyloxan-2-ylmethanol with a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form 2-ethyloxan-2-ylmethyl chloride.", "React the resulting 2-ethyloxan-2-ylmethyl chloride with ammonia or a primary amine reagent such as methylamine or ethylamine in the presence of a solvent such as dichloromethane or ethanol to form 1-(2-ethyloxan-2-yl)methanamine.", "Purify the product by distillation or recrystallization." ] } | |
Numéro CAS |
1426955-23-8 |
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)

![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
